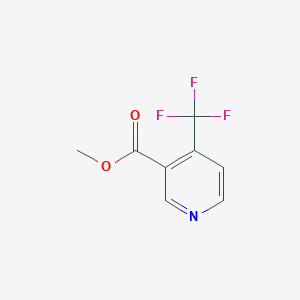

Methyl 4-(trifluoromethyl)nicotinate

Vue d'ensemble

Description

WAY-223716-A est un composé chimique qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est connu pour ses interactions spécifiques au niveau moléculaire, ce qui en fait un sujet d'étude précieux en chimie, en biologie et en médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WAY-223716-A implique une série de réactions chimiques qui nécessitent des conditions précises pour assurer l'obtention du produit souhaité. La voie de synthèse commence généralement par la préparation de composés intermédiaires, qui sont ensuite soumis à d'autres réactions pour former WAY-223716-A. Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les réactifs spécifiques qui facilitent la formation du composé.

Méthodes de production industrielle

Dans un environnement industriel, la production de WAY-223716-A est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela implique l'utilisation de réacteurs à grande échelle, des conditions contrôlées de température et de pression, et une surveillance continue de l'avancement de la réaction. Le produit final est ensuite purifié en utilisant des techniques telles que la cristallisation, la distillation ou la chromatographie pour obtenir la qualité souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

WAY-223716-A subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Dans cette réaction, le composé gagne des électrons ou de l'hydrogène, ce qui donne des produits réduits.

Substitution : Cela implique le remplacement d'un groupe fonctionnel dans le composé par un autre, souvent facilité par des réactifs spécifiques.

Réactifs et conditions communs

Les réactifs couramment utilisés dans les réactions de WAY-223716-A comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs qui améliorent la vitesse de réaction. Les conditions de ces réactions varient, certaines nécessitant des températures élevées, des niveaux de pH spécifiques ou des atmosphères inertes pour empêcher les réactions secondaires indésirables.

Principaux produits formés

Les principaux produits formés à partir des réactions de WAY-223716-A dépendent du type de réaction et des conditions spécifiques utilisées. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxygénés, tandis que les réactions de réduction donnent des formes réduites du composé. Les réactions de substitution conduisent à la formation de nouveaux composés avec différents groupes fonctionnels.

Applications de recherche scientifique

WAY-223716-A a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon pour les techniques analytiques.

Biologie : Le composé est étudié pour ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.

Médecine : La recherche est en cours pour explorer le potentiel thérapeutique de WAY-223716-A dans le traitement de diverses maladies, y compris son rôle de candidat médicament.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de WAY-223716-A implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Les cibles et les voies moléculaires exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.

Applications De Recherche Scientifique

WAY-223716-A has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore the therapeutic potential of WAY-223716-A in treating various diseases, including its role as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mécanisme D'action

The mechanism of action of WAY-223716-A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

WAY-223716-A peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires comprennent ceux ayant des structures analogues ou des groupes fonctionnels similaires. La comparaison peut être basée sur divers facteurs, tels que :

Structure chimique : Différences dans la disposition des atomes et des groupes fonctionnels.

Réactivité : Variations dans les types de réactions et les conditions requises.

Applications : Utilisations distinctes dans la recherche scientifique et l'industrie.

Certains composés similaires à WAY-223716-A comprennent WAY-151693 et d'autres dérivés du sulfanilide .

Activité Biologique

Methyl 4-(trifluoromethyl)nicotinate is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological implications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the 4-position of the nicotinic acid structure. This substitution significantly enhances its lipophilicity, which is crucial for membrane penetration and receptor binding.

- Molecular Formula : C₈H₇F₃N₂O₂

- Molecular Weight : 220.15 g/mol

The trifluoromethyl group contributes to the compound's electronic properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

Research indicates that this compound primarily acts as a modulator of nicotinic acetylcholine receptors (nAChRs). The interaction with these receptors is significant for neurotransmission processes. The binding affinity is enhanced due to the lipophilic nature imparted by the trifluoromethyl group, which facilitates better interaction with lipid membranes .

Table 1: Binding Affinity and Biological Activity

| Biological Target | Activity Type | Binding Affinity (Ki or IC50) |

|---|---|---|

| Nicotinic Acetylcholine Receptors | Modulation | Varies by subtype |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | 4.88 µg/mL against E. coli |

| Anticancer Activity | IC50 against A549 cells | 22.4 μM |

Pharmacological Applications

The modulation of nAChRs by this compound suggests potential therapeutic applications in treating conditions related to neurotransmitter dysregulation, such as Alzheimer's disease and other neurodegenerative disorders. Furthermore, its antibacterial and anticancer properties have been documented in various studies.

Case Studies

- Antimicrobial Activity : A study evaluated several derivatives containing the trifluoromethyl group, revealing that this compound exhibited significant antibacterial activity against E. coli with an MIC of 4.88 µg/mL .

- Anticancer Activity : In vitro studies demonstrated that this compound showed promising anticancer effects against various human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 22.4 μM to 44.4 μM, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

This compound can be compared with other trifluoromethylated compounds to understand its unique properties better:

| Compound | Biological Activity | IC50/MIC Value |

|---|---|---|

| Methyl 2-amino-4-(trifluoromethyl)nicotinate | Modulates nAChRs | Varies |

| Ethyl 2-methyl-4-(trifluoromethyl)nicotinate | Antimicrobial and anticancer properties | MIC = 5 µg/mL |

| Methyl 6-(trifluoromethyl)nicotinate | HIV-1 RT inhibitor | IC50 = 10 µM |

Propriétés

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUABQNZKSSKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379654 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-82-7 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.